1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H6F2N2O2 . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . This compound is used commercially as an intermediate in the synthesis of various fungicides that act by inhibiting succinate dehydrogenase (SDHI) .
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.
Formation of Pyrazole Ring: The ethyl ester is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, forming the required pyrazole ring.
Hydrolysis: The ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid.
Industrial production methods have been optimized by companies like Syngenta, Bayer Crop Science, and BASF to ensure high yield and purity .
Chemical Reactions Analysis
1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and methyl hydrazine for the formation of the pyrazole ring . Major products formed from these reactions include various pyrazole derivatives used in fungicides .
Scientific Research Applications
1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain . By inhibiting SDH, the compound disrupts the energy production process in fungal cells, leading to their death . This mechanism makes it an effective fungicide for protecting crops .
Comparison with Similar Compounds
1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific structure and inhibitory effects on succinate dehydrogenase . Similar compounds include:
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another SDHI fungicide with a pyrazole ring.
Bixafen: A fungicide that shares the difluoromethyl group.
Fluxapyroxad: A widely used SDHI fungicide.
Benzovindiflupyr: Known for its broad-spectrum activity against fungal species.
These compounds share structural similarities but differ in their specific applications and efficacy .
Properties
Molecular Formula |
C9H8F2N4O2 |
---|---|
Molecular Weight |
242.18 g/mol |
IUPAC Name |
1-[[1-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8F2N4O2/c10-9(11)15-2-1-7(13-15)5-14-4-6(3-12-14)8(16)17/h1-4,9H,5H2,(H,16,17) |
InChI Key |
UTPGZUWDTYFPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CN2C=C(C=N2)C(=O)O)C(F)F |
Origin of Product |
United States |
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